Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate
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Overview
Description
Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nicotinate group, which is a derivative of nicotinic acid, and a thiazole ring substituted with a 3,4-diethoxyphenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Substitution with 3,4-Diethoxyphenyl Group: The thiazole ring is then substituted with a 3,4-diethoxyphenyl group through a nucleophilic substitution reaction.
Coupling with Nicotinic Acid Derivative: The final step involves coupling the substituted thiazole with an ethyl ester of nicotinic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the ester group to alcohols.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nicotinate group, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable subject for further study and application in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C21H22N2O4S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4S/c1-4-25-18-10-8-14(11-19(18)26-5-2)20-23-17(13-28-20)16-9-7-15(12-22-16)21(24)27-6-3/h7-13H,4-6H2,1-3H3 |
InChI Key |
TYFUGJOXRNCXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC=C(C=C3)C(=O)OCC)OCC |
Origin of Product |
United States |
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